3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole
Overview
Description
3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole is a complex organic compound that features both an indole and an imidazole moiety. These structures are known for their significant roles in various biological and chemical processes. The indole ring is a common structure in many natural products and pharmaceuticals, while the imidazole ring is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole and imidazole precursors separately, followed by their coupling under specific conditions. For instance, the indole ring can be synthesized through Fischer indole synthesis, while the imidazole ring can be prepared via Debus-Radziszewski imidazole synthesis. The final coupling step often involves the use of a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while halogenation would introduce halogen atoms into the aromatic rings.
Scientific Research Applications
3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole and imidazole moieties can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
What sets 3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole apart is its unique combination of indole and imidazole rings, which endows it with a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-11-12-17(28(29)30)13-19(15)23-22(16-7-3-2-4-8-16)26-24(27-23)20-14-25-21-10-6-5-9-18(20)21/h2-14,25H,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAYMDPCPNJOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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